molecular formula C11H10N2O3 B4570704 4-methoxy-N-(1,2-oxazol-3-yl)benzamide

4-methoxy-N-(1,2-oxazol-3-yl)benzamide

Cat. No.: B4570704
M. Wt: 218.21 g/mol
InChI Key: KLKPWYNOKSRZEQ-UHFFFAOYSA-N
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Description

4-methoxy-N-(1,2-oxazol-3-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research. It features a benzamide core structure linked to a 1,2-oxazole (isoxazole) heterocycle. This scaffold is recognized as a privileged structure in drug discovery due to its prevalence in molecules with diverse biological activities. Compounds incorporating the benzamide moiety and isoxazole ring are frequently investigated for their potential pharmacological properties . For instance, structurally related benzamide-isoxazole hybrids have been explored in various therapeutic areas . Similarly, the 1,2-oxazole ring is a common pharmacophore found in active ingredients, underscoring the research value of this structural motif . Researchers utilize this compound as a key synthetic intermediate or building block for the development of novel molecules. Its potential applications include serving as a core scaffold in the design of enzyme inhibitors, the development of new antimicrobial or antifungal agents given the known activity of analogous structures , and as a precursor in material science chemistry. The presence of the amide bond and aromatic systems makes it a candidate for structural-activity relationship (SAR) studies and for creating compound libraries for high-throughput screening. This product is strictly for research purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Properties

IUPAC Name

4-methoxy-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-15-9-4-2-8(3-5-9)11(14)12-10-6-7-16-13-10/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKPWYNOKSRZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1,2-oxazol-3-yl)benzamide typically involves the condensation of 4-methoxybenzoic acid with 3-amino-1,2-oxazole. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced to form an oxazoline ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-hydroxy-N-(1,2-oxazol-3-yl)benzamide

    Reduction: 4-methoxy-N-(1,2-oxazolin-3-yl)benzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzamide core can interact with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., nitro, bromo) enhance reactivity and target binding but may reduce solubility . Methoxy groups improve lipophilicity, favoring blood-brain barrier penetration, as seen in PET ligand applications . Sulfonamide linkers (e.g., in 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide) introduce hydrogen-bonding capacity, critical for enzyme inhibition .

Heterocyclic Ring Modifications :

  • Replacing oxazole with imidazopyridine (e.g., ) shifts biological targets (e.g., GABAA receptors vs. antimicrobial enzymes) .
  • Thiophene-containing analogs exhibit distinct electronic profiles, altering metabolic stability .

Antimicrobial Activity:

  • 2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide shows potent antibacterial effects, attributed to nitro group reduction generating reactive intermediates that disrupt bacterial DNA .
  • 3-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide demonstrates moderate antifungal activity, though less potent than fluconazole derivatives .

Anticancer Potential:

  • Halogenated benzamides (e.g., bromo, chloro) exhibit cytotoxicity via apoptosis induction, as seen in 3-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide .
  • 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide inhibits carbonic anhydrase IX, a target in hypoxic tumors .

Physicochemical Properties

Property This compound 2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Molecular Weight (g/mol) ~248.25 ~296.68 ~297.32
Solubility Moderate in DMSO, low in water Low in polar solvents High in aqueous buffers (due to sulfonamide)
Stability Stable at RT; hydrolyzes in strong acids Sensitive to UV light Stable under physiological conditions

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-methoxy-N-(1,2-oxazol-3-yl)benzamide to improve yield and purity?

  • Methodological Answer: Optimize reaction conditions by controlling temperature during reflux (e.g., 60–80°C) and monitoring reaction progress via thin-layer chromatography (TLC) or HPLC. Use stepwise purification techniques like column chromatography with gradients of dichloromethane/ethyl acetate. Ensure stoichiometric equivalence of reactants, particularly the oxazole-3-amine and 4-methoxybenzoyl chloride, to minimize side products . Hazard analysis for intermediates, such as evaluating mutagenicity via Ames testing, is critical to ensure safety during scale-up .

Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

  • Methodological Answer: Use 1H/13C NMR to verify the methoxy group (δ ~3.8 ppm) and amide carbonyl (δ ~165 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 259.0845). FTIR identifies the amide C=O stretch (~1670 cm⁻¹) and oxazole C=N (~1600 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are critical when handling intermediates during the synthesis of this compound?

  • Methodological Answer: Conduct a hazard analysis for reactive intermediates (e.g., acyl chlorides) using guidelines from Prudent Practices in the Laboratory. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store mutagenic intermediates (e.g., anomeric amides) in airtight containers at –20°C. Monitor decomposition risks via differential scanning calorimetry (DSC) for thermally unstable compounds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?

  • Methodological Answer: Perform density functional theory (DFT) calculations to map electrostatic potentials and nucleophilic/electrophilic sites on the oxazole and benzamide moieties. Use molecular docking (AutoDock Vina) to simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or viral proteases. Validate predictions with in vitro binding assays (e.g., fluorescence polarization) .

Q. How should researchers resolve contradictions in biological activity data across different assays for this compound?

  • Methodological Answer: Apply statistical meta-analysis to identify assay-specific variables (e.g., cell line viability vs. enzymatic inhibition). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to confirm mechanisms. Cross-reference with structural analogs to isolate confounding functional groups (e.g., methoxy vs. ethoxy substitutions) .

Q. What advanced experimental designs (e.g., factorial design) can systematically explore reaction parameters for synthesizing derivatives?

  • Methodological Answer: Implement 2^k factorial designs to test variables like solvent polarity (DMF vs. acetonitrile), catalyst loading (Pd/C vs. CuI), and temperature. Analyze interactions using ANOVA to identify optimal conditions for introducing substituents (e.g., halogenation at the oxazole 5-position) .

Q. How can structure-activity relationships (SAR) be established for this compound derivatives?

  • Methodological Answer: Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy or halogens). Test bioactivity in dose-response assays (IC50 for cytotoxicity or EC50 for enzyme inhibition). Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. What strategies mitigate mutagenicity risks in derivatives of this compound?

  • Methodological Answer: Replace mutagenic groups (e.g., nitro or aromatic amines) with bioisosteres like trifluoromethyl or pyridine. Validate safety via Ames II testing with Salmonella typhimurium TA98/TA100 strains. Prioritize derivatives with lower logP values (<3) to reduce membrane permeability and off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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